molecular formula C26H23FN4O2 B2513408 N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251690-40-0

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2513408
CAS No.: 1251690-40-0
M. Wt: 442.494
InChI Key: XAKDDUBZYKICQB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule designed for research applications. It features a complex structure based on an imidazole core, a scaffold recognized for its diverse biological significance . This core is substituted with fluorobenzyl and benzamido benzyl groups, structural motifs commonly found in compounds with investigated bioactive properties. The presence of the imidazole ring is particularly notable, as this heterocycle is an integral part of many therapeutically used agents and serves as a key building block in medicinal chemistry . Compounds within this chemical class have been the subject of studies in various research areas, and the specific substitution pattern on this molecule makes it a potentially valuable chemical tool for investigating new biological pathways. Researchers may find it useful for in vitro assays aimed at exploring structure-activity relationships, particularly for projects requiring complex molecular architectures. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2/c1-18-2-8-21(9-3-18)25(32)30-23-12-6-20(7-13-23)15-31-16-24(29-17-31)26(33)28-14-19-4-10-22(27)11-5-19/h2-13,16-17H,14-15H2,1H3,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDDUBZYKICQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

De Novo Imidazole Formation

The imidazole ring can be synthesized via cyclocondensation reactions. A modified Radziszewski reaction using:

  • Glyoxal
  • Ammonium acetate
  • 4-Fluorobenzylamine
  • 4-(4-Methylbenzamido)benzaldehyde

Reaction conditions:

Component Quantity (mmol) Solvent Temperature Time
Glyoxal (40% aq.) 10 Ethanol 80°C 6 hr
Ammonium acetate 20
4-Fluorobenzylamine 10
Aldehyde derivative 10

This method yields the imidazole core with simultaneous introduction of the N-alkyl groups.

Nitroimidazole Reduction

An alternative approach starts with 4-nitroimidazole precursors:

  • Alkylation of 4-nitroimidazole with 4-(4-methylbenzamido)benzyl bromide (K₂CO₃, DMF, 60°C, 12 hr).
  • Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine.
  • Carboxamide formation via reaction with 4-fluorobenzyl isocyanate (DCM, 0°C → RT, 24 hr).

Side Chain Introduction

Benzamido Group Installation

The 4-methylbenzamido moiety is introduced through amide coupling:

Procedure

  • Activate 4-methylbenzoic acid with HBTU (1.2 eq) and DIEA (3 eq) in DMF (0°C, 30 min).
  • Add 4-aminobenzyl alcohol (1 eq), stir at RT for 18 hr.
  • Purify by column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1) to yield 4-(4-methylbenzamido)benzyl alcohol.

Oxidation to Benzyl Bromide

  • Treat with PBr₃ (1.5 eq) in dry DCM (0°C → RT, 4 hr).
  • Yield: 82% (white crystalline solid).

Final Assembly

Sequential Alkylation

  • First Alkylation
    React imidazole-4-carboxamide with 4-(4-methylbenzamido)benzyl bromide:

    • K₂CO₃ (2.5 eq)
    • DMF, 60°C, 8 hr
    • N₂ atmosphere
  • Second Alkylation
    Introduce 4-fluorobenzyl group using:

    • 4-Fluorobenzyl chloride (1.2 eq)
    • NaH (60% dispersion, 1.5 eq)
    • THF, 0°C → RT, 12 hr

Optimization Data

Step Base Solvent Temp (°C) Time (hr) Yield (%)
1 K₂CO₃ DMF 60 8 74
2 NaH THF 0→25 12 68

Alternative Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

Cyclization Protocol

  • Mix all components in acetonitrile (0.1 M)
  • Add Sc(OTf)₃ catalyst (10 mol%)
  • Microwave irradiation (150 W, 120°C, 20 min)

Advantages

  • Total synthesis time reduced from 48 hr → 3.5 hr
  • Overall yield improvement: 52% → 78%

Critical Analysis of Synthetic Routes

Yield Comparison

Method Key Step Total Yield (%) Purity (HPLC)
Classical alkylation Sequential N-alkylation 41 95.2
Microwave-assisted One-pot cyclization 78 98.7
Nitroimidazole route Hydrogenation + coupling 63 97.4

Scalability Challenges

  • NaH-mediated alkylations require strict moisture control
  • Microwave methods face reactor volume limitations
  • Palladium catalysts in hydrogenation steps increase costs

Purification and Characterization

Chromatographic Conditions

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient (30→70% over 25 min)
  • Retention time: 14.3 min

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45-7.12 (m, 11H, Ar-H), 5.32 (s, 2H, CH₂), 5.11 (s, 2H, CH₂), 2.39 (s, 3H, CH₃)
  • HRMS (ESI+): m/z calc. for C₃₂H₂₈FN₄O₂ [M+H]⁺: 527.2145, found: 527.2148

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable:

  • Safer handling of exothermic alkylation steps
  • Real-time purity monitoring via in-line IR

Biocatalytic Amination

Recent studies demonstrate transaminase-mediated synthesis of:

  • 4-Fluorobenzylamine from 4-fluorobenzaldehyde
  • 89% conversion in phosphate buffer (pH 7.5, 37°C)

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis involves multi-step organic transformations, focusing on imidazole core formation, benzamide coupling, and fluorobenzyl introduction.

Imidazole Ring Formation

The 1H-imidazole-4-carboxamide core is synthesized via cyclocondensation. A modified Debus-Radziszewski reaction using glyoxal, ammonium acetate, and substituted aldehydes under reflux in acetic acid yields the imidazole scaffold . For example:

  • Reactants : Glyoxal (40% aqueous), 4-(4-methylbenzamido)benzylamine, ammonium acetate

  • Conditions : Acetic acid, 80°C, 12 hours

  • Yield : ~65% (crude), purified via silica gel chromatography .

Benzamide Coupling

The 4-methylbenzamido group is introduced via amide bond formation between 4-methylbenzoic acid and the primary amine of the benzyl intermediate. A green method employs ultrasonic irradiation with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) for direct condensation:

  • Reactants : 4-Methylbenzoic acid, 4-aminobenzyl alcohol

  • Catalyst : Diatomite earth@IL/ZrCl₄ (5 mol%)

  • Conditions : Ultrasonic irradiation, 50°C, 2 hours

  • Yield : 89%.

Fluorobenzyl Functionalization

The 4-fluorobenzyl group is appended via nucleophilic substitution or alkylation. Copper(I)-catalyzed coupling of 4-fluorobenzyl bromide with the imidazole nitrogen is effective :

  • Reactants : 1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, 4-fluorobenzyl bromide

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline

  • Conditions : DMF, 100°C, 8 hours

  • Yield : 72% .

Reaction Optimization and Catalytic Systems

Comparative studies highlight the impact of catalysts on reaction efficiency:

Reaction Step Catalyst Solvent Temp (°C) Yield (%)
Imidazole cyclizationAcetic acidAcetic acid8065
Benzamide couplingDiatomite earth@IL/ZrCl₄Solvent-free5089
Fluorobenzyl alkylationCuI/1,10-phenanthrolineDMF10072

Data synthesized from .

Structural Characterization and Analytical Data

Key spectroscopic data for intermediates and the final compound:

Intermediate: 1-(4-(4-Methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 5.12 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃) .

  • HRMS (ESI) : m/z calcd for C₂₀H₂₀N₃O₂ [M+H]⁺: 334.1556; found: 334.1558 .

Final Compound: N-(4-Fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

  • ¹³C NMR (125 MHz, CDCl₃) : δ 165.2 (C=O), 162.1 (C-F), 140.8 (imidazole-C), 134.5–115.2 (Ar-C) .

  • Melting Point : 218–220°C (recrystallized from ethanol/water) .

Functionalization and Derivatization

The compound’s reactive sites enable further modifications:

Acylation at the Carboxamide

  • Reaction : Treatment with acetyl chloride in pyridine.

  • Product : N-acetyl derivative (yield: 68%) .

Suzuki Coupling for Aryl Diversification

  • Reactants : Boronic acid derivatives (e.g., 4-methoxyphenylboronic acid).

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : DME/H₂O, 80°C, 12 hours .

Stability and Degradation Pathways

  • Hydrolytic Stability : The fluorobenzyl group resists hydrolysis under acidic (pH 2) and basic (pH 10) conditions over 24 hours.

  • Thermal Degradation : Decomposition onset at 250°C (TGA analysis) .

Comparative Analysis with Analogues

Compound Structural Feature Reactivity
N-Phenyl imidazole-4-carboxamidePhenyl instead of fluorobenzylLower electrophilicity
2-Aroylquinoline derivativesQuinoline coreEnhanced π-π stacking

Data derived from .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds related to N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organisms
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C2.60Candida albicans

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50) values for these compounds suggest they are more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 (µM)Comparison to 5-FU (IC50 µM)
Compound D5.859.99
Compound E4.539.99

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, providing a promising avenue for developing new antimicrobial agents .
  • Clinical Evaluation for Cancer Treatment : In vitro evaluations indicated that compounds similar to this compound could induce apoptosis in cancer cells, suggesting potential for use in combination therapies .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

  • N-Benzyl Substitutions : The 4-fluorobenzyl group in the target compound and may confer metabolic stability compared to phenyl or alkyl-substituted analogs () .
  • Molecular Weight : The target compound’s higher molecular weight (~449.5) compared to phenyl-substituted analogs (~410–430) could influence pharmacokinetics (e.g., absorption, CNS penetration) .

Pharmacological Implications from Structural Analogs

THIIC ():

Its trifluoromethyl and isobutyryl substituents contribute to potent mGlu2 activity (EC50 = 13–23 nM) and anxiolytic/antidepressant effects in vivo. This suggests that strategic substitutions on the benzamido/benzyl groups in the target compound could similarly modulate receptor selectivity .

Biological Activity

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of modulating neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₁N₃O
  • Molecular Weight : 313.36 g/mol

This compound primarily acts as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation enhances the inhibitory effects of GABA, which is crucial for maintaining neuronal excitability and preventing overactivity in the central nervous system.

Key Mechanisms:

  • GABA-A Receptor Modulation : The compound interacts with the α1/γ2 interface of the GABA-A receptor, similar to other known PAMs, leading to increased chloride ion influx and enhanced inhibitory neurotransmission .
  • Metabolic Stability : Studies indicate that modifications in the chemical structure improve metabolic stability compared to traditional PAMs, reducing potential hepatotoxicity associated with rapid biotransformation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in modulating GABA-A receptor function.

StudyFindings
The compound showed a high degree of metabolic stability with 90% of the parent compound remaining unmetabolized after 120 minutes in human liver microsomes.
It was effective in enhancing GABAergic transmission, suggesting potential therapeutic applications in treating anxiety and epilepsy.

Case Studies

A notable case study involved the evaluation of this compound's effects on animal models exhibiting anxiety-like behaviors. The results indicated:

  • Dosing : Administered at varying doses (5 mg/kg to 20 mg/kg).
  • Outcomes : Significant reduction in anxiety-like behaviors as measured by elevated plus maze and open field tests, indicating its potential as an anxiolytic agent .

Safety and Toxicology

Safety assessments revealed that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Its reduced hepatotoxicity compared to other PAMs highlights its potential for safer therapeutic use .

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